molecular formula C16H17N3O B4694000 2-anilino-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone

2-anilino-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone

Cat. No. B4694000
M. Wt: 267.33 g/mol
InChI Key: GECXMPNIKAMQAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-anilino-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biochemistry. This compound is known for its unique structure and properties, which make it a promising candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of 2-anilino-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone is not fully understood. However, studies have suggested that this compound may exert its effects through the inhibition of certain enzymes and signaling pathways that are involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-anilino-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth. It has also been shown to reduce inflammation by modulating the activity of certain immune cells and cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-anilino-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone in lab experiments is its potential as a lead compound for drug development. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-anilino-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone. These include:
1. Further investigation of its mechanism of action and potential targets for drug development.
2. Development of more efficient synthesis methods to increase yield and purity.
3. Exploration of its potential as a therapeutic agent for other diseases, such as autoimmune disorders.
4. Investigation of its pharmacokinetics and toxicity in vivo to determine its suitability for clinical trials.
5. Development of analogs and derivatives of 2-anilino-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone with improved properties and efficacy.
In conclusion, 2-anilino-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone is a promising compound with potential applications in medicine and biochemistry. Its unique structure and properties make it a valuable candidate for drug discovery and development, and further research is needed to fully understand its mechanism of action and potential therapeutic uses.

Scientific Research Applications

The potential applications of 2-anilino-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone in scientific research are vast. This compound has been studied for its ability to inhibit the growth of cancer cells, particularly in breast cancer. It has also been investigated for its potential as an anti-inflammatory agent and for its ability to modulate immune responses.

properties

IUPAC Name

2-anilino-4,7-dimethyl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-10-8-13-15(14(20)9-10)11(2)17-16(19-13)18-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECXMPNIKAMQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NC(=NC(=C2C(=O)C1)C)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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